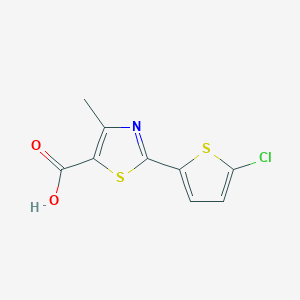

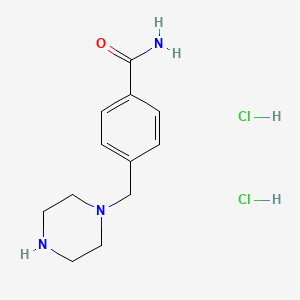

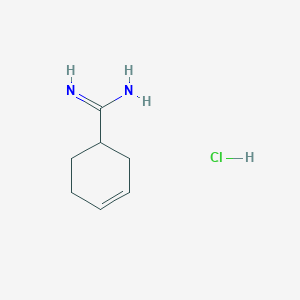

![molecular formula C10H6F3NOS B1454054 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095163-09-9](/img/structure/B1454054.png)

4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one

Übersicht

Beschreibung

The compound “4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one” is a thiazole derivative with a trifluoromethylphenyl group attached at the 4-position . Thiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen in the ring. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the parent compound .

Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve the cyclization of an appropriate thioamide with an alpha-halo ketone, followed by the introduction of the trifluoromethylphenyl group . Please consult a synthetic chemist for a more accurate synthesis route.Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the thiazole ring, with the trifluoromethyl group inducing a strong electron-withdrawing effect . This could potentially influence the reactivity and stability of the compound.Chemical Reactions Analysis

The compound might undergo reactions typical of thiazoles and trifluoromethylphenyl compounds. For instance, it could participate in nucleophilic aromatic substitution reactions or electrophilic aromatic substitutions depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the trifluoromethylphenyl group. It’s likely to be a solid under standard conditions, with its solubility, melting point, and boiling point being influenced by the polar nature of the thiazole ring and the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Derivatives : The synthesis of derivatives like 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole from trifluoromethyl compounds has been reported. This involves structural and conformational studies using spectroscopic methods and theoretical calculations (Buceta et al., 2004).

- Characterization of Heterocyclic Compounds : Another study focused on the synthesis and characterization of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, demonstrating their structural properties (Coyanis et al., 2003).

Pharmacological Potential

- Antihypertensive and Cardiotropic Drug Potential : Research explored the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs, indicating promising pharmacological properties (Drapak et al., 2019).

Biological Activities

- Activity Against HIV-1 Reverse Transcriptase : A series of thiazole derivatives have been synthesized to study their activity on HIV-1 reverse transcriptase, showing significant biological activity (Meleddu et al., 2016).

- Anticancer and Antimicrobial Activities : The antimicrobial and antifungal effects of certain thiazole derivatives have been investigated, along with their potential in cancer treatment (Viji et al., 2020).

Molecular Docking Studies

- Molecular Docking for Drug Discovery : Molecular docking studies have been conducted to understand the binding affinity of thiazole derivatives with various proteins, aiding in drug discovery and development (Viji et al., 2020).

Development of New Medications

- Antihyperglycemic Agents : Synthesis and structure-activity relationship studies have identified potent antihyperglycemic agents in certain thiazole derivatives, providing a new class of medications for diabetes treatment (Kees et al., 1996).

Chemical Synthesis Advances

- Innovative Synthesis Techniques : Research has documented innovative synthesis methods for creating thiazolines from perfluoro compounds, contributing to advancements in chemical synthesis (Rogoza & Furin, 2002).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the phosphorylation of stat3 , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit potent analgesic efficacy, suggesting that they may have a significant impact on pain perception .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activity, given the prevalence of thiazole and trifluoromethylphenyl groups in medicinal chemistry . It could also involve studying its reactivity and stability under various conditions, or its potential uses in material science or other fields.

Biochemische Analyse

Biochemical Properties

4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses . In terms of gene expression, this compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it may influence the production and utilization of metabolic intermediates, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . Additionally, binding proteins may facilitate its distribution within the cell, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NOS/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(15)14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMOEJIQHRVMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

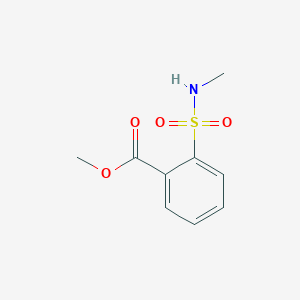

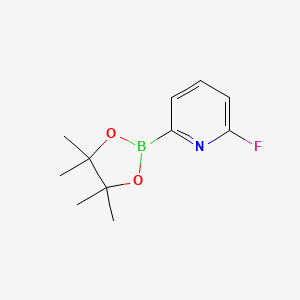

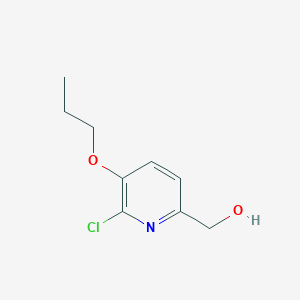

![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)